molecular formula C13H11ClN2O3S B14150606 4-Chloro-N-(phenylcarbamoyl)benzenesulfonamide CAS No. 25270-44-4

4-Chloro-N-(phenylcarbamoyl)benzenesulfonamide

Cat. No.: B14150606
CAS No.: 25270-44-4
M. Wt: 310.76 g/mol
InChI Key: OLXMJMMJJLLYQA-UHFFFAOYSA-N
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Description

4-Chloro-N-(phenylcarbamoyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a chloro group at the para position of the benzene ring, a phenylcarbamoyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(phenylcarbamoyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(phenylcarbamoyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form sulfinamides.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding sulfonic acid and phenylcarbamic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide, at elevated temperatures.

    Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used under acidic or basic conditions.

    Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include sulfinamides and amines.

Scientific Research Applications

4-Chloro-N-(phenylcarbamoyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of novel drugs, particularly as inhibitors of enzymes such as carbonic anhydrase.

    Biological Research: The compound is studied for its potential anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(phenylcarbamoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This can lead to a decrease in intraocular pressure, making it useful in the treatment of glaucoma.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-methylbenzenesulfonamide
  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide

Uniqueness

4-Chloro-N-(phenylcarbamoyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro group allows for further functionalization, while the phenylcarbamoyl and sulfonamide groups provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

25270-44-4

Molecular Formula

C13H11ClN2O3S

Molecular Weight

310.76 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-phenylurea

InChI

InChI=1S/C13H11ClN2O3S/c14-10-6-8-12(9-7-10)20(18,19)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17)

InChI Key

OLXMJMMJJLLYQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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